Home > Products > Screening Compounds P15471 > (D-Phe11)-Neurotensin
(D-Phe11)-Neurotensin -

(D-Phe11)-Neurotensin

Catalog Number: EVT-15483252
CAS Number:
Molecular Formula: C78H121N21O19
Molecular Weight: 1656.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(D-Phe11)-Neurotensin is classified under neuropeptides and specifically belongs to the family of G protein-coupled receptor ligands. It is synthesized through various chemical methods, with solid-phase peptide synthesis being the most prevalent technique. The compound has been extensively studied for its potential therapeutic applications in areas such as neurology, oncology, and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of (D-Phe11)-Neurotensin typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides anchored to a solid support. The process can be broken down into several key steps:

  1. Resin Preparation: The synthesis begins with attaching the C-terminal amino acid to a solid resin.
  2. Coupling Reactions: Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide). Each amino acid is protected by a temporary protecting group.
  3. Deprotection: After each coupling step, the protecting group is removed to allow for the addition of the next amino acid.
  4. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques like high-performance liquid chromatography.

The yields reported for this synthesis vary based on the specific conditions used but generally range from 7% to 35% after purification steps.

Molecular Structure Analysis

Structure and Data

The molecular structure of (D-Phe11)-Neurotensin consists of 13 amino acids arranged in a specific sequence that defines its biological activity. The molecular formula for (D-Phe11)-Neurotensin is C78H121N21O20C_{78}H_{121}N_{21}O_{20} with a molecular weight of approximately 1672.9 g/mol. The three-dimensional conformation of this peptide is crucial for its interaction with neurotensin receptors, influencing its pharmacological effects.

Structural Representation

The structural representation can be visualized using molecular modeling software that depicts peptide bonds between amino acids and highlights functional groups essential for receptor binding.

Chemical Reactions Analysis

Reactions and Technical Details

(D-Phe11)-Neurotensin can undergo various chemical reactions that modify its structure or functionality:

  1. Oxidation: The methionine residue can be oxidized to form methionine sulfoxide.
  2. Reduction: If disulfide bonds are present, they can be reduced to free thiols.
  3. Substitution: Amino acid residues may be substituted to create analogs with altered properties.

Common reagents used for these reactions include hydrogen peroxide for oxidation, dithiothreitol or tris(2-carboxyethyl)phosphine for reduction, and standard SPPS reagents for substitution reactions.

Mechanism of Action

Process and Data

The mechanism of action for (D-Phe11)-Neurotensin involves binding to neurotensin receptors on target cells. This binding activates intracellular signaling pathways such as:

  • Phosphatidylinositol 3-kinase pathway
  • Mitogen-activated protein kinase pathway

These pathways lead to various physiological responses including modulation of dopamine release, analgesia, and inhibition of tumor growth. The binding affinity and efficacy at different receptors contribute to its diverse biological effects .

Physical and Chemical Properties Analysis

Properties and Relevant Data

(D-Phe11)-Neurotensin exhibits several physical and chemical properties:

The compound's reactivity can include interactions with metal ions due to its amino acid composition .

Applications

Scientific Uses

(D-Phe11)-Neurotensin has a wide range of applications in scientific research:

  • Neuroscience: Used extensively to study neurotensin's role in neurotransmission and neuromodulation.
  • Pharmacology: Investigated for potential therapeutic effects in conditions such as schizophrenia, pain management, and cancer treatment.
  • Biochemistry: Employed in studies concerning peptide stability and degradation pathways.
  • Medicine: Explored as a candidate drug due to its enhanced stability compared to natural neurotensin.

Research continues into its applications within targeted therapies, particularly in oncology where neurotensin analogs show promise in selectively targeting certain tumor types.

Structural & Functional Modulation of Neurotensin Analogues

Position-Specific Substitution Dynamics in Neurotensin Analog Design

Role of Position 11 in Neurotensin Pharmacophore Topology

Position 11 (Tyr¹¹) in neurotensin (NT) constitutes a critical pharmacophore element governing receptor interaction and functional outcomes. Substitution at this residue with D-amino acids induces profound shifts in biological activity while preserving peptide backbone integrity. The native Tyr¹¹ participates in hydrogen bonding and aromatic stacking within the NTS1 receptor binding pocket, with its phenolic hydroxyl group forming a key interaction with Asn¹²⁷ in transmembrane helix III [3]. Replacement with phenylalanine eliminates hydrogen-bonding capacity but maintains aromatic volume, whereas D-amino acid substitutions introduce stereochemical inversion that disrupts optimal receptor docking [1] [3].

Table 1: Functional Outcomes of Position 11 Substitutions in Neurotensin

AnalogMotor Activity ModulationHypothermic EffectReceptor Binding Affinity
Native NT↓ 70% (inhibition)Maintained0.8 nM (IC₅₀)
[Phe¹¹]-NT↓ 65% (inhibition)Maintained3.2 nM (IC₅₀)
[D-Tyr¹¹]-NT↑ 220% (activation)Maintained12.9 nM (IC₅₀)
[D-Phe¹¹]-NT↑ 240% (activation)Maintained15.7 nM (IC₅₀)

Data derived from rodent behavioral studies and competitive binding assays demonstrate that NT and [Phe¹¹]-NT significantly decrease motor activity (p<0.01), whereas [D-Tyr¹¹]-NT and [D-Phe¹¹]-NT produce marked activation [1]. Crucially, this dichotomous action is specific to locomotor effects, as all analogs retain the hypothermic and muscular relaxation properties of native NT, indicating divergent signaling pathways for different physiological endpoints [1].

Comparative Impact of D-Amino Acid Substitutions (Tyr vs. Phe) on Peptide Conformation

The stereochemical inversion at position 11 induces distinct conformational perturbations depending on the aromatic residue identity. [D-Tyr¹¹]-NT exhibits moderate resistance to peptidases compared to native NT, while [D-Phe¹¹]-NT demonstrates exceptional metabolic stability due to elimination of protease recognition sites and reduced flexibility in the C-terminal region [2] [3]. Molecular dynamics simulations reveal that D-Phe¹¹ adoption of a χ₁ = -60° rotameric state occurs 40% more frequently than in D-Tyr¹¹ analogs, promoting a bent C-terminal conformation that sterically hinders optimal NTS1 engagement [3] [5].

Table 2: Biophysical Properties of Position 11 D-Substituted Analogs

Property[D-Tyr¹¹]-NT[D-Phe¹¹]-NT
Proteolytic Half-life2.8-fold increase9.1-fold increase
Dominant χ₁ Angle-60° (65% occupancy)-60° (92% occupancy)
Helical Propensity18% (residues 8-10)8% (residues 8-10)
Open Field Locomotion+220% vs control+240% vs control

Behavioral studies using open-field testing paradigms demonstrate that both analogs produce hyperactivity, but [D-Phe¹¹]-NT exhibits prolonged duration (>90 minutes vs 60 minutes for [D-Tyr¹¹]-NT), correlating with its enhanced metabolic stability [2]. The absence of tyrosine's phenolic hydroxyl in [D-Phe¹¹]-NT eliminates polar contacts with Thr³²² in extracellular loop 3 of NTS1, reducing binding affinity 12-fold compared to native NT while paradoxically enhancing signaling bias toward β-arrestin recruitment [3] [5].

Conformational Restriction Strategies for Enhanced Receptor Targeting

Backbone Rigidification vs. Side Chain Modifications in (D-Phe¹¹)-NT

Conformational restriction of [D-Phe¹¹]-NT employs two orthogonal strategies: backbone macrocyclization and side chain conjugation. Macrocyclization between positions 8 and 12 via ring-closing metathesis (RCM) yields 17-membered rings that enforce β-turn structures, reducing conformational entropy and improving proteolytic resistance 15-fold over linear [D-Phe¹¹]-NT [3] [5]. However, excessive rigidity can impair receptor accommodation, as demonstrated by macrocycle 1 (cyclized between All₈ and All₁₂) exhibiting 21,250-fold reduced NTS1 affinity (IC₅₀ = 17 μM) compared to native NT (IC₅₀ = 0.8 nM) [3].

Table 3: Conformational Restriction Approaches for [D-Phe¹¹]-NT Optimization

StrategyStructural ApproachBinding Affinity (IC₅₀)Plasma Stability (t₁/₂)
Linear [D-Phe¹¹]-NTD-Phe substitution only15.7 nM9.2 minutes
Macrocycle 1All₈-All₁₂ cyclization17 μM>180 minutes
Macrocycle 10C₉-C₁₃ nonenoyl crosslink0.4 μM>240 minutes
BBB Vector ConjugationAngiopep-2 at N-terminusNot determined42 minutes

Side chain modification with nonenoyl linkers (as in analog 10) achieves superior receptor accommodation (IC₅₀ = 0.4 μM) by permitting extended conformation while maintaining steric blockade of proteases [3]. Conjugation to blood-brain barrier (BBB) shuttle vectors (e.g., angiopep-2) at the N-terminus preserves receptor activation capacity while enabling central effects after peripheral administration, as confirmed by 3.7-fold increased cerebrospinal fluid concentration compared to unconjugated peptide [5].

χ1 Rotameric State Analysis of Aromatic Residues in Receptor-Bound Complexes

The χ₁ rotameric preference of aromatic residues at position 11 dictates receptor docking geometry and signaling output. Solid-state NMR analysis of NT(8-13) bound to NTS1 reveals native Tyr¹¹ adopts χ₁ = -60° (gauche⁻) rotamer 78% of the time, positioning its phenolic hydroxyl toward Asn¹²⁷ for hydrogen bonding (2.9 Å distance) [3]. [D-Phe¹¹]-NT favors χ₁ = -60° (92% occupancy) but projects its phenyl ring toward transmembrane helix VI (Val³⁴⁶), creating steric clash that reduces Gq coupling efficiency by 80% while preserving β-arrestin recruitment [3] [5].

Table 4: Rotameric States and Receptor Interactions of Position 11 Variants

AnalogPreferred χ₁ AngleOccupancyCritical Receptor ContactDistance (Å)Functional Consequence
NT (Tyr¹¹)-60°78%Asn¹²⁷ (TM III)2.9Balanced Gq/β-arrestin
[Phe¹¹]-NT-60°85%Val³⁴⁶ (TM VI)3.840% reduced cAMP
[D-Phe¹¹]-NT-60°92%Val³⁴⁶ (TM VI)3.2Selective β-arrestin bias
+60° rotamer+60°<5%Thr³²² (ECL3)4.1Non-productive binding

Molecular dynamics simulations of [D-Phe¹¹]-NT-NTS1 complexes reveal that the +60° (gauche⁺) rotameric state occurs transiently (<5% occupancy) but positions the phenyl ring for suboptimal contact with Thr³²² in extracellular loop 3 (ECL3), explaining the analog's reduced on-rate during binding kinetics studies [3] [5]. This rotameric restriction enables rational design of conformationally locked analogs: incorporation of β-methylphenylalanine at position 11 forces χ₁ = -60° and enhances β-arrestin bias 3.2-fold over native NT, demonstrating the therapeutic potential of rotamer control in neurotensin analog design [5].

Properties

Product Name

(D-Phe11)-Neurotensin

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C78H121N21O19

Molecular Weight

1656.9 g/mol

InChI

InChI=1S/C78H121N21O19/c1-7-44(6)63(73(114)96-57(76(117)118)38-43(4)5)97-70(111)55(39-45-17-9-8-10-18-45)95-72(113)59-23-16-36-99(59)75(116)52(21-14-34-86-78(83)84)90-64(105)48(20-13-33-85-77(81)82)89-71(112)58-22-15-35-98(58)74(115)51(19-11-12-32-79)91-69(110)56(41-60(80)101)94-66(107)50(29-31-62(103)104)88-68(109)54(40-46-24-26-47(100)27-25-46)93-67(108)53(37-42(2)3)92-65(106)49-28-30-61(102)87-49/h8-10,17-18,24-27,42-44,48-59,63,100H,7,11-16,19-23,28-41,79H2,1-6H3,(H2,80,101)(H,87,102)(H,88,109)(H,89,112)(H,90,105)(H,91,110)(H,92,106)(H,93,108)(H,94,107)(H,95,113)(H,96,114)(H,97,111)(H,103,104)(H,117,118)(H4,81,82,85)(H4,83,84,86)/t44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1

InChI Key

MCMGOYUTSWWIKX-DFEMYWJSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.